Cas no 2229166-56-5 (2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine)
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine
- EN300-1958329
- 2229166-56-5
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- Inchi: 1S/C9H8ClF3N2O2/c10-5-1-2-6(8(3-5)15(16)17)7(4-14)9(11,12)13/h1-3,7H,4,14H2
- InChI Key: AUNBJFXFFLTBGX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C(C(F)(F)F)CN
Computed Properties
- Exact Mass: 268.0226397g/mol
- Monoisotopic Mass: 268.0226397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 71.8Ų
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1958329-0.05g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1958329-0.1g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1958329-0.25g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1958329-0.5g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1958329-1.0g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 1g |
$1272.0 | 2023-05-27 | ||
| Enamine | EN300-1958329-2.5g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1958329-5.0g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 5g |
$3687.0 | 2023-05-27 | ||
| Enamine | EN300-1958329-10.0g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 10g |
$5467.0 | 2023-05-27 | ||
| Enamine | EN300-1958329-1g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1958329-5g |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine |
2229166-56-5 | 5g |
$3687.0 | 2023-09-17 |
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine
Introduction to 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 2229166-56-5)
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2229166-56-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound incorporates both halogenated aromatic rings and fluorinated aliphatic chains, which contribute to its distinct reactivity and utility in various chemical transformations.
The presence of a 4-chloro-2-nitrophenyl substituent in the molecule imparts a high degree of electronic unsaturation and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceutical molecules. Additionally, the 3,3,3-trifluoropropan-1-amine moiety introduces fluorine atoms, which are well-known for their ability to enhance metabolic stability and binding affinity in drug candidates. These structural features make 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine a promising building block for the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. The compound CAS No. 2229166-56-5 exemplifies this trend, as its structure combines both chloro and nitro substituents with a fluorinated amine group, offering a versatile platform for further chemical modifications.
One of the most compelling aspects of 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects and improve patient outcomes. The structural features of this compound make it an attractive candidate for further exploration in this area.
Recent studies have demonstrated the efficacy of halogenated aromatic compounds in modulating kinase activity. The 4-chloro-2-nitrophenyl group in CAS No. 2229166-56-5 can serve as a key pharmacophore for binding to kinase active sites, while the fluorinated amine moiety can enhance solubility and metabolic stability. These properties make it a valuable scaffold for drug discovery efforts aimed at developing novel kinase inhibitors.
Another area where 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine shows promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and inhibiting viral enzymes or proteins can disrupt their life cycle. The compound's unique structural features may allow it to interact with viral targets in ways that conventional antiviral drugs cannot. This opens up new possibilities for designing more effective treatments against viral infections.
The synthesis of CAS No. 2229166-56-5 involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the 4-chloro-2-nitrophenyl group followed by its reaction with a trifluoropropylamine derivative under controlled conditions. The resulting product can then be further functionalized to produce more complex derivatives with tailored properties.
In conclusion, 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 2229166-56-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive intermediate for synthesizing kinase inhibitors and antiviral agents. As research continues to uncover new applications for fluorinated compounds, CAS No 2229166 -56 -5 will undoubtedly play an important role in advancing therapeutic strategies across multiple disease areas.
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